molecular formula C23H25NO8 B1225982 Adotc cpd CAS No. 6542-44-5

Adotc cpd

Cat. No.: B1225982
CAS No.: 6542-44-5
M. Wt: 443.4 g/mol
InChI Key: VCGJFFLJLRZIHG-OIVQWWNTSA-N
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Description

It is a synthetic compound with a molecular formula of C23H25NO8 and a molecular weight of 443.45 g/mol . This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetyl-2-decarboxamidooxytetracycline involves the acetylation of tetracycline. The reaction typically requires an acetylating agent such as acetic anhydride or acetyl chloride, and a base like pyridine to facilitate the reaction. The reaction is carried out under controlled conditions to ensure the selective acetylation of the tetracycline molecule .

Industrial Production Methods

Industrial production of 2-acetyl-2-decarboxamidooxytetracycline follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-acetyl-2-decarboxamidooxytetracycline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

2-acetyl-2-decarboxamidooxytetracycline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-acetyl-2-decarboxamidooxytetracycline involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action is similar to that of tetracycline, where the compound binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor site. This inhibition leads to the cessation of bacterial growth and replication .

Comparison with Similar Compounds

2-acetyl-2-decarboxamidooxytetracycline is compared with other tetracycline derivatives such as:

    Tetracycline: The parent compound with a broader spectrum of activity.

    Doxycycline: A more potent derivative with better pharmacokinetic properties.

    Minocycline: Known for its enhanced lipid solubility and ability to cross the blood-brain barrier.

The uniqueness of 2-acetyl-2-decarboxamidooxytetracycline lies in its specific acetylation, which may confer distinct biological properties and potential advantages in certain applications .

Properties

IUPAC Name

(1S,4aR,11S,11aS,12aS)-3-acetyl-1-(dimethylamino)-4,4a,6,7,11-pentahydroxy-11-methyl-1,11a,12,12a-tetrahydrotetracene-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO8/c1-9(25)14-19(28)17(24(3)4)12-8-11-16(21(30)23(12,32)20(14)29)18(27)15-10(22(11,2)31)6-5-7-13(15)26/h5-7,11-12,17,26-27,29,31-32H,8H2,1-4H3/t11-,12-,17-,22+,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCGJFFLJLRZIHG-OIVQWWNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C2(C(CC3C(=C(C4=C(C3(C)O)C=CC=C4O)O)C2=O)C(C1=O)N(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=C([C@@]2([C@@H](C[C@H]3C(=C(C4=C([C@@]3(C)O)C=CC=C4O)O)C2=O)[C@@H](C1=O)N(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60984034
Record name 3-Acetyl-1-(dimethylamino)-4,4a,6,7,11-pentahydroxy-11-methyl-11,11a,12,12a-tetrahydrotetracene-2,5(1H,4aH)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60984034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6542-44-5
Record name 2-Acetyl-2-decarboxamidooxytetracycline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006542445
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Acetyl-1-(dimethylamino)-4,4a,6,7,11-pentahydroxy-11-methyl-11,11a,12,12a-tetrahydrotetracene-2,5(1H,4aH)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60984034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4S,4AS,5AS,6S,12AS)-2-ACETYL-4-(DIMETHYLAMINO)-4A,5A,6,12A-TETRAHYDRO-3,6,10,12,12A-PENTAHYDROXY-6-METHYL-1,11(4H,5H)-NAPHTHACENEDIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KF6I0R5HOO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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